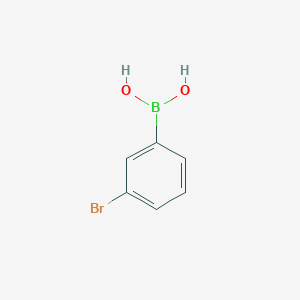

3-Bromophenylboronic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSVCNPDKKSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370209 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89598-96-9 | |

| Record name | 3-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophenylboronic Acid

CAS Number: 89598-96-9

This technical guide provides a comprehensive overview of 3-Bromophenylboronic acid, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.

Chemical and Physical Properties

This compound is an organoboron compound that is a derivative of phenylboronic acid.[1] It is a white to off-white crystalline solid and is a key building block in Suzuki-Miyaura cross-coupling reactions, among other organic transformations.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89598-96-9 | [1] |

| Molecular Formula | C₆H₆BBrO₂ | [1] |

| Molecular Weight | 200.83 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 164-168 °C | [3] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate. | [4] |

| SMILES | OB(O)c1cccc(Br)c1 | [3] |

| InChI | 1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a di-substituted benzene (B151609) with an organolithium reagent followed by quenching with a borate (B1201080) ester.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from 1-bromo-3-iodobenzene (B1265593).

Materials:

-

1-bromo-3-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Nitrogen gas

-

Round bottom flask

-

Magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 25.0 g (88 mmol) of 1-bromo-3-iodobenzene in 200 mL of anhydrous THF.[5]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add 60.75 mL (97 mmol) of n-butyllithium dropwise to the cooled solution over 30 minutes. Maintain the temperature at -78 °C and continue stirring for 1 hour.[5]

-

At the same temperature, add 11 g (106 mmol) of trimethyl borate dropwise.[5]

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.[5]

-

Acidify the reaction by the dropwise addition of 2 equivalents of hydrochloric acid and continue stirring for 1 hour.[5]

-

Extract the mixture with ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.[5]

-

Dissolve the resulting crystals in cold hexane to precipitate the product. Filter and dry to obtain this compound.[5]

Applications in Organic Synthesis

This compound is a crucial reagent in a variety of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide, catalyzed by a palladium complex.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the construction of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[6]

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.02-0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent (10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[5] These compounds can act as enzyme inhibitors by forming a reversible covalent bond with active site serine residues.[7][8] this compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.

Example Application: Synthesis of a Dual BRD4 and PI3K Inhibitor

Recent research has focused on the development of dual-target inhibitors to overcome drug resistance in cancer. One such example is the synthesis of molecules that simultaneously inhibit bromodomain-containing protein 4 (BRD4) and phosphoinositide 3-kinase (PI3K), both of which are implicated in the progression of medulloblastoma.[9][10] The synthesis of a potent inhibitor, MDP5, involves a 3-bromo-2-hydroxybenzoic acid precursor, which highlights the utility of bromo-substituted aromatic compounds in the generation of targeted therapies.[9] While not a direct use of this compound, the Suzuki coupling of this compound with a suitable partner could be a key step in the synthesis of analogous complex drug candidates.

Signaling Pathway in Medulloblastoma

The PI3K/AKT/mTOR and the BRD4-MYC signaling pathways are critical drivers in many cancers, including medulloblastoma.[10] Dual inhibition of PI3K and BRD4 can lead to a synergistic anti-tumor effect.

Caption: Dual inhibition of PI3K and BRD4 signaling pathways by a potential therapeutic agent.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 2: Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [11][12] |

Handling and Storage:

-

Use in a well-ventilated area.[11]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Keep container tightly closed.[11]

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its utility in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. Adherence to proper handling and safety protocols is essential when working with this compound. This guide provides a foundational understanding for its effective and safe use in a laboratory setting.

References

- 1. Cas 89598-96-9,this compound | lookchem [lookchem.com]

- 2. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]

- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

In-Depth Technical Guide: 3-Bromophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromophenylboronic acid is an organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable yet reactive source of the 3-bromophenyl group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental design.

| Property | Value | Citations |

| Molecular Weight | 200.83 g/mol | [1] |

| Molecular Formula | C₆H₆BBrO₂ | [2] |

| CAS Number | 89598-96-9 | [1][2] |

| Melting Point | 164-168 °C | [3] |

| Appearance | White crystalline powder | [3] |

| pKa (Predicted) | 7.55 ± 0.10 | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a di-substituted benzene (B151609) with an organolithium reagent, followed by quenching with a trialkyl borate. The workflow for a typical synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[5] this compound is a common coupling partner in these reactions. Below is a detailed protocol for a representative Suzuki-Miyaura coupling.

Reaction: Coupling of an Aryl Halide with this compound

Materials:

-

Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 eq.)

-

This compound (1.2 mmol, 1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃) (2.0 mmol, 2.0 eq.)

-

Solvent system (e.g., 1,4-dioxane (B91453) and water, 4:1 ratio, 10 mL)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[6]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[6] Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (0.05 mmol).[6]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Chemical Biology

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors.[7][8] The boron atom can form reversible covalent bonds with active site residues in enzymes, such as serine proteases.[8]

Inhibition of Signaling Pathways in Cancer

While research on this compound itself is specific, studies on its parent compound, phenylboronic acid (PBA), provide insights into its potential biological activity. PBA has been shown to inhibit the migration of metastatic prostate cancer cells.[9] This effect is attributed to the inhibition of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[9][10] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.[9]

The inhibition of this pathway disrupts the downstream signaling that controls cell motility and invasion. Furthermore, derivatives containing the 3-bromophenyl moiety have been shown to inhibit cancer cell invasion and tumor growth, suggesting the potential of this structural motif in the development of novel anti-cancer agents.[11]

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Conclusion

This compound, with a molecular weight of 200.83 g/mol , is a versatile and crucial reagent in modern organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction is well-established. Furthermore, the broader class of phenylboronic acids is gaining attention in drug discovery for its potential to modulate key signaling pathways, such as the Rho GTPase pathway implicated in cancer metastasis. This technical guide provides core data and protocols to facilitate its use in research and development, highlighting its significance for both synthetic chemists and drug discovery professionals.

References

- 1. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1pchem.com [1pchem.com]

- 3. This compound | 89598-96-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 89598-96-9 [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromophenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Bromophenylboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for successful experimental design and execution. This compound is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and logical workflows for its application.

Core Physical and Chemical Properties

This compound is a white to light-yellow crystalline powder.[3] Its key identifiers and physical constants are summarized below for quick reference.

Table 1: General and Structural Information

| Identifier | Value |

| IUPAC Name | (3-bromophenyl)boronic acid[3][4] |

| Synonyms | 3-Bromobenzeneboronic acid[5][6] |

| CAS Number | 89598-96-9[4][5][6] |

| Molecular Formula | C₆H₆BBrO₂[4][7][8] |

| Molecular Weight | 200.83 g/mol [4][5][6][7] |

| Appearance | Powder or crystals[3][5][6] |

| SMILES String | OB(O)c1cccc(Br)c1[5][6] |

| InChI Key | AFSSVCNPDKKSRR-UHFFFAOYSA-N[5][6] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 164-168 °C (lit.)[5][6][7] |

| Boiling Point | 330.5 ± 44.0 °C at 760 mmHg[7] |

| Density | 1.7 ± 0.1 g/cm³[7] |

| pKa | 7.55 ± 0.10 (Predicted)[1] |

| Flash Point | 153.7 ± 28.4 °C[7] |

| Storage Temperature | 0-6°C[1][7] |

Table 3: Spectral Data

| Spectrum Type | Data Source |

| ¹H NMR | Available from suppliers like Sigma-Aldrich and ChemicalBook.[4][9] |

| ¹³C NMR | Spectral data is available in databases.[9] |

| Infrared (IR) | Conforms to standard spectra for the compound.[3][4] |

| Mass Spectrometry (MS) | Data available in public databases like PubChem.[9] |

Experimental Protocols

Accurate determination of physical properties is crucial for confirming the identity and purity of a substance. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range close to the literature value suggests a high-purity sample, whereas a broad and depressed melting range indicates the presence of impurities.[10][11]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of dry this compound powder is placed on a clean, dry surface. The open end of a capillary tube is pushed into the powder.[12]

-

Packing: The sample is packed into the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the capillary tube through a longer glass tube.[12][13] The final packed sample height should be 1-2 mm.[11]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp or similar apparatus.[10][12]

-

Heating: For an unknown or to establish an approximate range, a rapid heating rate (10-20 °C/minute) can be used initially.[13]

-

Accurate Measurement: A second, more careful determination is performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[10][13]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[10][12]

Solubility Determination

Solubility is a fundamental property that dictates solvent choice for reactions, extractions, and chromatography.[14] A qualitative assessment can be performed using a simple test tube method.

Methodology: Qualitative Solubility Test

-

Preparation: Place approximately 25 mg of this compound into a small, dry test tube.[15]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, methanol, DMSO) in small portions.[15]

-

Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[14][16]

-

Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if the majority of the solid remains undissolved. If a significant portion dissolves but not all, it is deemed "partially soluble."[14][16]

-

pH and Reactivity (for aqueous solutions): If the compound is water-soluble, test the pH with litmus (B1172312) paper to determine if it's acidic or basic.[17] If it is insoluble in water, subsequent tests can be performed with aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl to classify it as a strong acid, weak acid, or base.[15][17]

Synthetic and Mechanistic Pathways

This compound is a crucial building block in synthetic chemistry. Understanding its synthesis and its role in key reactions is vital for its effective application.

Synthesis Pathway

A common laboratory synthesis involves a lithium-halogen exchange with a dibrominated precursor, followed by electrophilic trapping with a borate (B1201080) ester and subsequent hydrolysis.[18][19][20]

Methodology: Synthesis from 1,3-Dibromobenzene

-

Reaction Setup: 1,3-Dibromobenzene is dissolved in an anhydrous ether like tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[18][19]

-

Lithiation: The solution is cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, initiating a lithium-halogen exchange.[18][19]

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise at -78 °C.[18][19] The reaction is then allowed to warm to room temperature and stirred for several hours.[18][19]

-

Hydrolysis (Workup): The reaction is quenched by the cautious addition of an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronic ester.[18][19]

-

Purification: The product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), washed, dried, and purified, typically by recrystallization from a solvent like hexane.[18][19]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[21][22] this compound serves as the organoboron partner, enabling the formation of a new carbon-carbon bond. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[21][22]

References

- 1. lookchem.com [lookchem.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound = 95 89598-96-9 [sigmaaldrich.com]

- 7. (3-Bromophenyl)boronic acid | CAS#:89598-96-9 | Chemsrc [chemsrc.com]

- 8. 1pchem.com [1pchem.com]

- 9. This compound(89598-96-9) 1H NMR [m.chemicalbook.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. saltise.ca [saltise.ca]

- 17. scribd.com [scribd.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. prepchem.com [prepchem.com]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Bromophenylboronic Acid for Researchers and Drug Development Professionals

An in-depth analysis of the solubility profile of 3-bromophenylboronic acid, a key reagent in modern organic synthesis. This guide provides available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a practical workflow for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound (C₆H₆BBrO₂) is a vital organoboron compound widely utilized in synthetic organic chemistry. Its prominence stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is instrumental in the formation of carbon-carbon bonds for the synthesis of biaryls and other complex organic molecules.[1][2][3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, optimization, and purification processes. This technical guide consolidates the available solubility data, presents detailed experimental methodologies for its determination, and provides a visual workflow for its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 89598-96-9 |

| Molecular Formula | C₆H₆BBrO₂ |

| Molecular Weight | 200.83 g/mol [5] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 164-168 °C[6] |

| Boiling Point | 330.5 ± 44.0 °C (Predicted)[6] |

| pKa | 7.55 ± 0.10 (Predicted)[6] |

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the available quantitative and qualitative data are summarized below. It is important to note that boronic acids can undergo dehydration to form cyclic boroxines, which can affect their solubility.[7]

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Description | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (497.93 mM)[8] | Soluble | Requires sonication; use of hygroscopic DMSO can significantly impact solubility.[8] |

| Dimethyl Sulfoxide (DMSO) | - | Slightly Soluble[6] | - |

| Methanol | - | Slightly Soluble[6] | - |

The limited availability of quantitative data highlights the need for experimental determination of solubility in solvents relevant to specific research and development applications. The following section provides a detailed protocol for such determinations.

Experimental Protocol for Solubility Determination

The following is a standard gravimetric method adapted for the determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), Dioxane, Toluene, Ethanol, Acetone, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent at a specific temperature (e.g., 25 °C).

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.

-

Once the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a cornerstone reagent for the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

General Reaction Scheme

The general reaction scheme for a Suzuki-Miyaura coupling using this compound is as follows:

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is an indispensable tool for synthetic chemists, particularly in the pharmaceutical and materials science sectors. While comprehensive quantitative solubility data remains sparse, this guide provides the currently available information and a robust experimental protocol for its determination. A thorough understanding of its solubility characteristics in various organic solvents is crucial for optimizing reaction conditions, improving yields, and streamlining purification processes. The provided workflow for the Suzuki-Miyaura coupling reaction serves as a practical guide for the application of this versatile reagent in the synthesis of valuable biaryl compounds. Further research into the quantitative solubility of this compound in a broader range of solvents would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 89598-96-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-Bromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromophenylboronic acid, a critical reagent in pharmaceutical sciences and organic chemistry. The document details established protocols, presents quantitative data for comparative analysis, and outlines common purification techniques. The synthesis of this compound is predominantly achieved through two main strategies: organometallic reactions involving Grignard or organolithium reagents, and palladium-catalyzed cross-coupling reactions.

Core Synthetic Methodologies

The synthesis of this compound primarily relies on the formation of an organometallic intermediate from a di- or tri-substituted benzene (B151609) ring, which is then quenched with a borate (B1201080) ester. The two most prevalent methods are detailed below.

Synthesis via Lithiation of Dihaloarenes

This widely-used method involves the selective halogen-metal exchange of a dihalobenzene, typically at low temperatures, to generate an aryllithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. The choice of starting material, such as 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene (B1265593), influences the reaction conditions. The greater reactivity of the carbon-iodine bond allows for selective lithiation at that position.

-

Reaction Setup: A 500 mL round-bottom flask is charged with 1-bromo-3-iodobenzene (25.0 g, 88 mmol) and dissolved in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78°C. n-Butyllithium (60.75 mL of a 1.6 M solution in hexanes, 97 mmol) is added dropwise over 30 minutes, ensuring the internal temperature remains below -70°C. The mixture is stirred at -78°C for an additional hour.

-

Borylation: Trimethyl borate (11 g, 106 mmol) is added dropwise at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the dropwise addition of 2 equivalents of hydrochloric acid, followed by stirring for one hour. The mixture is extracted with ethyl acetate (B1210297). The combined organic layers are concentrated under reduced pressure.

-

Purification: The resulting crude product is dissolved in cold hexane (B92381) to yield this compound as crystals.

-

Reaction Setup: To a solution of 1,3-dibromobenzene (105.9 mmol) in 500 mL of anhydrous THF under a nitrogen atmosphere, cooled to -78°C, is added n-butyllithium (44 mL of a 2.5 M solution, 110 mmol) dropwise. The resulting solution is stirred for 30 minutes at -78°C.

-

Borylation: Trimethyl borate (10.4 g, 110 mmol) is added dropwise. The solution is then allowed to warm to room temperature and stirred for 3 hours.

-

Work-up: 300 mL of 1M hydrochloric acid is added, and the mixture is extracted with diethyl ether. The organic layer is washed with water and dried over magnesium sulfate.

-

Purification: The solvent is evaporated, and the residue is purified by silica (B1680970) gel column chromatography to afford this compound.

Palladium-Catalyzed Synthesis: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides. This method offers excellent functional group tolerance. The reaction typically involves an aryl bromide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst with a suitable ligand, and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid.

-

Reaction Setup: A reaction vessel is charged with 1,3-dibromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

-

Reaction Conditions: The mixture is dissolved in a solvent such as dimethylformamide (DMF) or dioxane and heated to 80-110°C for several hours under an inert atmosphere.[1][2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried and concentrated.

-

Purification and Hydrolysis: The crude 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1279262) is purified by column chromatography. Subsequent hydrolysis with an acid affords this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic protocols.

| Starting Material | Reagents | Stoichiometry (vs. Starting Material) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-3-iodobenzene | n-Butyllithium, Trimethyl borate, HCl | 1.1 eq, 1.2 eq, 2 eq | THF | -78 to RT | ~13 | 67.6 | [3] |

| 1,3-Dibromobenzene | n-Butyllithium, Trimethyl borate, HCl | 1.04 eq, 1.04 eq, excess | THF | -78 to RT | 3.5 | 71.9 | [3] |

| 1,3-Dibromobenzene | Bis(pinacolato)diboron, Pd(dppf)Cl₂, K₃PO₄ | 1.1 eq, 0.06 eq, excess | DMF | 80 | 3 | 53 | [1] |

Purification Protocols

The purity of this compound is crucial for its subsequent applications, particularly in cross-coupling reactions. Common impurities include boronic acid anhydrides (boroxines) and starting materials.

| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Notes |

| Recrystallization | N/A | Benzene, Dichloroethane, Ethyl Acetate, Hexane, Ethanol (B145695), Water | Choice of solvent depends on the impurities. Hot ethanol and recrystallization from hot water have been reported to be effective.[4][5] Dissolving the crude product in cold hexane is also a documented method.[3] |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients, Acetone | A common method for removing non-polar and some polar impurities. The polarity of the eluent can be adjusted based on the impurity profile.[4] |

| Derivatization | N/A | Diethanolamine (B148213) or Sorbitol | Formation of a crystalline diethanolamine adduct can facilitate purification.[5] Extraction with sorbitol can pull the boronic acid into an aqueous layer.[5] |

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of this compound via lithiation.

References

The Discovery and Synthetic Utility of 3-Bromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenylboronic acid has emerged as a versatile and indispensable reagent in modern organic synthesis, particularly in the realm of pharmaceutical development. Its utility, primarily as a key building block in palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures integral to numerous biologically active compounds. This technical guide provides an in-depth overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its significant applications in drug discovery and development, including its role in the synthesis of precursors to commercial drugs.

Introduction: A Historical Perspective on Arylboronic Acids

The journey of arylboronic acids began in the late 19th century, with the first synthesis of benzeneboronic acid reported by Michaelis and Becker in 1880.[1] They prepared benzeneboronyl dichloride by heating boron trichloride (B1173362) and diphenyl mercury, which was then hydrolyzed to the corresponding boronic acid.[1] The development of more practical synthetic routes, such as the reaction of Grignard reagents or organolithium compounds with trialkyl borates, paved the way for the synthesis of a wide array of substituted arylboronic acids.[1] These compounds, for a long time, remained largely of academic interest.

The landscape dramatically changed with the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate proved to be a remarkably robust and versatile method for the formation of carbon-carbon bonds.[2] The stability, commercial availability, and functional group tolerance of arylboronic acids made them ideal coupling partners, catapulting them to the forefront of synthetic organic chemistry. This compound, a key representative of this class, offers the dual reactivity of the boronic acid moiety for coupling and the bromo substituent for further functionalization, making it a highly valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a metalated bromobenzene (B47551) derivative with a borate (B1201080) ester, followed by hydrolysis. The two most common methods employ either an organolithium or a Grignard reagent.

Synthesis via Organolithium Intermediate

This method involves the lithiation of a dibrominated benzene (B151609) derivative, followed by reaction with a trialkyl borate.

Experimental Protocol:

A solution of 1,3-dibromobenzene (B47543) (e.g., 25 g, 105.9 mmol) in anhydrous tetrahydrofuran (B95107) (THF, e.g., 500 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] To this solution, n-butyllithium (e.g., 44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise, maintaining the low temperature.[3] The resulting mixture is stirred for a short period (e.g., 30 minutes) at -78 °C.[3] Subsequently, a trialkyl borate, such as trimethyl borate (e.g., 10.4 g, 110 mmol) or triisopropyl borate, is added dropwise at the same temperature.[3] The reaction mixture is then allowed to warm to room temperature and stirred for several hours (e.g., 3 hours).[3] The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl, 300 mL).[3] The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are dried over a drying agent like magnesium sulfate.[3] After removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield this compound.[3]

Synthesis via Grignard Reagent

An alternative route involves the formation of a Grignard reagent from a bromoiodobenzene, followed by reaction with a borate ester.

Experimental Protocol:

1-Bromo-3-iodobenzene (e.g., 25.0 g, 88 mmol) is dissolved in anhydrous THF (e.g., 200 mL) and cooled to -78°C under a nitrogen atmosphere.[3] n-Butyllithium (e.g., 60.75 mL, 97 mmol) is added slowly, and the mixture is stirred for 1 hour at this temperature.[3] Trimethyl borate (e.g., 11 g, 106 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.[3] The reaction is worked up by adding hydrochloric acid, followed by extraction with ethyl acetate.[3] The organic layers are combined, concentrated, and the resulting solid is purified, for instance, by recrystallization from hexane, to give the desired product.[3]

Synthesis Pathway of this compound

Caption: Synthesis of this compound from 1,3-dibromobenzene.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BBrO₂ | [4] |

| Molecular Weight | 200.83 g/mol | [4] |

| CAS Number | 89598-96-9 | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 164-168 °C (lit.) | [4] |

| Solubility | Soluble in DMSO and methanol (B129727) (slightly) | [5] |

| pKa | 7.55 ± 0.10 (Predicted) | [5] |

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of complex organic molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another organic moiety, typically an aryl or vinyl halide or triflate. The presence of the bromine atom on the phenyl ring provides a handle for subsequent transformations, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Workflow

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Ketoprofen Precursor

A notable example of the application of this compound is in the synthesis of 3-bromobenzophenone, a key intermediate for the anti-inflammatory drug Ketoprofen.[6] In this synthesis, this compound is coupled with benzoyl chloride in a Suzuki-Miyaura type reaction to form the benzophenone (B1666685) core structure.[6] This highlights the utility of this compound in constructing the carbon skeleton of pharmaceutically active molecules.

General Utility in Medicinal Chemistry

Beyond specific examples, this compound is a valuable tool for medicinal chemists in generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce a 3-bromophenyl moiety and then further functionalize the bromine atom allows for the systematic exploration of the chemical space around a lead compound, aiding in the optimization of its pharmacological properties. It is a reactant in various other organic transformations including oxidative cross-coupling, gold salt-catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones.[4]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry with profound implications for drug discovery and development. Its straightforward synthesis and versatile reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, have solidified its importance. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the synthesis, properties, and applications of this key building block is essential for the continued development of novel and effective therapeutics. The ability to efficiently construct complex biaryl and other carbon-carbon bond-containing structures using this compound will undoubtedly continue to drive innovation in medicinal chemistry for the foreseeable future.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound = 95 89598-96-9 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids have emerged as indispensable tools in modern organic chemistry, underpinning a vast array of synthetic transformations crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique reactivity, stability, and favorable toxicological profile have cemented their status as a cornerstone of contemporary drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core chemistry of arylboronic acids, detailing their synthesis, structure, properties, and key applications, with a focus on providing actionable data and experimental protocols for the practicing scientist.

Structure and Physicochemical Properties

Arylboronic acids are organoboron compounds characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring. The boron atom in arylboronic acids is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This hybridization leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid.

Structural Parameters

The geometry of arylboronic acids has been extensively studied. The C-B bond length and the angles around the boron atom are key structural parameters that influence their reactivity.

| Compound Type | C-B Bond Length (Å) | O-B-O Bond Angle (°) | C-B-O Bond Angle (°) | Reference |

| Phenylboronic acid | 1.568 | - | - | [1] |

| 4-Methoxycarbonylphenylboronic acid | - | 118.16 | - | [2] |

| Substituted Phenylboronic Acids | 1.574 (avg.) | - | - | [3] |

| Diphenylboron Chelates | 1.599 - 1.639 | - | - | [4][5] |

Acidity and pKa

Arylboronic acids are weak Lewis acids. Their acidity, quantified by the pKa, is a critical parameter, particularly in biological applications and for optimizing reaction conditions. The pKa can be modulated by the electronic nature of the substituents on the aromatic ring.

| Substituent on Phenylboronic Acid | pKa | Reference |

| H | 8.8 | [6] |

| 4-CH₃ | 9.25 | [7] |

| 4-NH₂ | - | - |

| 4-OH | - | - |

| 4-F | - | - |

| 4-CF₃ | - | [8] |

| 4-NO₂ | 7.23 | [9] |

| 2-Formyl | - | [9] |

| 2,6-Diaryl | ~12.4 | [7] |

Synthesis of Arylboronic Acids and Their Esters

Several robust methods exist for the synthesis of arylboronic acids and their commonly used ester derivatives, such as pinacol (B44631) esters. The choice of method often depends on the available starting materials and the functional group tolerance required.

From Aryl Halides via Grignard Reagents

A traditional and widely used method involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise via the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663). Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene (B28343) and heptane).[10][11]

Typical Yields: 50-70%[10][11]

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form an arylboronic ester. This method offers excellent functional group tolerance.[12]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and a palladium catalyst such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (3 mol%).

-

Solvent and Degassing: Add a suitable solvent, such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude arylboronic acid pinacol ester can be purified by column chromatography on silica (B1680970) gel.[13][14]

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | XPhos-Pd-G2 | K₃PO₄·7H₂O | EtOH | RT | 0.5-2 | >95 | [15] |

| Aryl Bromides | Pd(OAc)₂/XPhos | K₃PO₄ | THF | RT | - | High | [14] |

| Aryl Bromides | PdCl₂(dppf) | KOAc | DMSO | 80 | - | Good | [13] |

| Aryl Chlorides | Pd₂(dba)₃/PCy₃ | KOAc | Dioxane | 80 | - | Good | [13] |

Key Reactions of Arylboronic Acids

The synthetic utility of arylboronic acids is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between an arylboronic acid and an organohalide (or triflate). It is one of the most widely used reactions in the synthesis of biaryls, a common motif in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid

-

Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.

-

Reaction: Heat the reaction mixture to reflux (around 90-110 °C) and stir vigorously for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.[16][17][18]

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd-Cu/C | - | Water | 97.5 | [16] |

| Aryl Iodides | Phenylboronic acid | Au-G nanocomposite | - | Water | Excellent | [19] |

| Aryl Bromides | Phenylboronic acid | Au-G nanocomposite | - | Water | Excellent | [19] |

| Heteroaryl Chlorides | Thiophene-/Furanboronic acids | - | - | aq. n-Butanol | Near quantitative | [20] |

Applications in Drug Discovery and Development

Arylboronic acids and their derivatives have made a significant impact on drug discovery, most notably as enzyme inhibitors. The Lewis acidic boron atom can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of proteases.

Proteasome Inhibition

The proteasome is a multi-catalytic protease complex that plays a critical role in cellular protein degradation. Inhibition of the proteasome is a validated strategy for the treatment of certain cancers, particularly multiple myeloma. Dipeptidyl boronic acids are a class of potent proteasome inhibitors.

| Compound | Target | IC₅₀ (nM) | Reference |

| Bortezomib (Velcade®) | 20S Proteasome (CT-L) | 7 | [21] |

| Ixazomib (Ninlaro®) | 20S Proteasome (CT-L) | 3.4 | [21] |

| AS-06 | 20S Proteasome (CT-L) | 2.2 | [22] |

| AS-29 | 20S Proteasome (CT-L) | 14 | [22] |

| Compound 2d | Proteasome | 710 | [23] |

Experimental Protocol: Proteasome Inhibition Assay

A common method to assess proteasome inhibition is to use a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the proteasome.

-

Reagent Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Prepare a solution of purified 20S proteasome in an appropriate assay buffer. Prepare a solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity) in DMSO.

-

Assay Procedure: In a 96-well plate, add the assay buffer. Add varying concentrations of the boronic acid inhibitor. Add the 20S proteasome solution and incubate for a predetermined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.

-

Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.

Conclusion

The fundamental chemistry of arylboronic acids is a rich and continually evolving field. Their versatility in synthesis, particularly through the Suzuki-Miyaura coupling, has revolutionized the way complex organic molecules are constructed. For researchers in drug discovery, the ability of the boronic acid moiety to act as a reversible covalent inhibitor provides a powerful tool for designing potent and selective therapeutics. A thorough understanding of their synthesis, properties, and reactivity, as provided in this guide, is essential for leveraging the full potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iris.unife.it [iris.unife.it]

- 21. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling: Core Principles, Protocols, and Applications in Drug Development

Introduction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1] This reaction forms a carbon-carbon bond, a fundamental transformation in organic synthesis. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[2] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents, making it one of the most widely used reactions in both academic research and the pharmaceutical industry for the synthesis of complex molecules, including numerous commercial drugs.[3][4]

The general scheme involves the coupling of an organoboron species, typically a boronic acid or ester, with an organic halide (R¹-X) in the presence of a palladium catalyst and a base to form the new C-C bonded product (R¹-R²).[5]

Core Mechanism: The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the insertion of the palladium atom, forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction.[1] The reactivity of the organohalide is typically in the order of I > OTf > Br >> Cl.[5]

-

Transmetalation : In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial for this step; it activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium center, displacing the halide or other leaving group.[6]

-

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the final product with a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.[2]

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its core components. Each component plays a critical role in the catalytic cycle, and optimizing their combination is key to achieving high yields and purity.

-

Palladium Catalyst : The reaction is catalyzed by a Pd(0) species. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] For challenging substrates like aryl chlorides, highly active palladacycle precatalysts or systems with bulky, electron-rich phosphine (B1218219) ligands are often required.[7] Catalyst loading can be very low, sometimes in the parts-per-million (ppm) range for highly efficient systems.[8]

-

Ligands : Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. Simple ligands like triphenylphosphine (B44618) (PPh₃) are effective for reactive substrates. For less reactive partners, such as aryl chlorides or sterically hindered substrates, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are employed to promote the oxidative addition step and enhance catalyst turnover.[7]

-

Organoboron Reagent : Boronic acids (RB(OH)₂) are the most common coupling partners due to their stability, commercial availability, and low toxicity. Boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates (R-BF₃K) are also widely used alternatives.[5]

-

Organohalide/Triflate : Aryl, heteroaryl, vinyl, and even some alkyl halides or triflates can be used. The reactivity order follows C-I > C-OTf > C-Br >> C-Cl, reflecting the bond strength.[5] The development of advanced catalysts has made the use of more economical but less reactive aryl chlorides routine.[7][8]

-

Base : The base plays a critical role in activating the boronic acid for transmetalation.[6] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction yield and selectivity.[9]

-

Solvent : The reaction is versatile in its solvent choice. Aprotic solvents like toluene, 1,4-dioxane, and THF are common. Often, a biphasic system with water is used, which can facilitate the dissolution of the inorganic base and the removal of byproducts.[5]

Quantitative Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of substrates and reaction conditions. The following tables summarize typical conditions and outcomes for various couplings.

Table 1: Common Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Substrates | Catalyst Loading (mol%) |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl/Vinyl Iodides, Bromides | 1-5 |

| Pd(OAc)₂ | PPh₃, PCy₃ | Aryl/Vinyl Bromides, Triflates | 1-3 |

| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Aryl Chlorides, Hindered Substrates | 0.1-2 |

| PdCl₂(dppf) | dppf (integrated) | Heteroaryl Halides | 1-5 |

| Buchwald Palladacycles | Integrated Biarylphosphine | Challenging Aryl/Heteroaryl Chlorides | 0.05-1 |

Table 2: Representative Reaction Conditions and Yields

| Organohalide | Organoboron | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |

| 2-Chloropyridine | 4-Tolylboronic acid | SPhos Pd G2 (1.0) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 |

| 4-Iodotoluene | Phenylboronic acid | Pd/C (0.2) | K₂CO₃ | H₂O | 80 | 1 | 98[10] |

| 2-Chloro-aniline | Phenylboronic acid | Pd(OAc)₂ (50 ppm) | K₃PO₄ | H₂O | 120 | 0.5 | 97[8] |

| 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (3.0) | K₂CO₃ | DME | 80 | 16 | 85 |

| 3-Bromopyridine | Furan-2-boronic acid | Pd(OAc)₂/PPh₃ (2.0) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 91 |

Experimental Protocols

A generalized protocol for a laboratory-scale Suzuki-Miyaura coupling is provided below. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Detailed Methodology (General Example)

-

Materials and Reagents :

-

Organohalide (1.0 mmol, 1.0 equiv)

-

Organoboron reagent (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous/degassed solvent (e.g., 1,4-dioxane, 5-10 mL)

-

Degassed water (if applicable)

-

-

Reaction Setup :

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the organohalide, organoboron reagent, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition :

-

Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.

-

In a separate vial, prepare a stock solution of the catalyst and ligand if they are solids, and add the required amount to the reaction mixture via syringe. If using an air-stable precatalyst, it can be added with the other solids in step 2.

-

-

Reaction Execution :

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the mixture vigorously for the specified time (typically ranging from 1 to 24 hours).

-

Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification :

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with water, followed by brine, to remove residual base and inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired compound.

-

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently used C-C bond-forming reactions in the pharmaceutical industry.[4] Its reliability and broad functional group tolerance make it an ideal tool for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[11]

Examples of Drugs Synthesized Using Suzuki-Miyaura Coupling:

-

Losartan : An angiotensin II receptor antagonist used to treat high blood pressure. A key step in its synthesis involves the coupling of a substituted benzyl (B1604629) bromide with an organozinc reagent (a Negishi coupling, closely related) or via a Suzuki coupling in more modern routes.

-

Valsartan : Another angiotensin receptor blocker, its synthesis often employs a Suzuki coupling to form the central biaryl core.

-

Rucaparib : A PARP inhibitor used for the treatment of ovarian cancer. Its complex heterocyclic structure is assembled using a key Suzuki coupling step.[5]

-

Lapatinib : A tyrosine kinase inhibitor for breast cancer treatment, which features a hetero-biaryl scaffold constructed via Suzuki coupling.

The reaction's robustness allows for its use in the late-stage functionalization of complex molecules, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[12]

Conclusion

The Suzuki-Miyaura coupling has fundamentally transformed the landscape of modern organic synthesis. Its operational simplicity, mild conditions, and unparalleled functional group tolerance have established it as a cornerstone reaction for the construction of carbon-carbon bonds. For researchers in drug discovery and development, it provides a powerful and reliable method for accessing complex molecular architectures, accelerating the synthesis of new chemical entities and enabling the efficient production of life-saving medicines. The continuous development of new catalysts and reaction conditions further expands its scope, ensuring its prominence in chemical science for the foreseeable future.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Indispensable Role of Boronic Acids in Cross-Coupling Reactions: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, fundamentally transforming the landscape of carbon-carbon and carbon-heteroatom bond formation. Their stability, low toxicity, and versatile reactivity have positioned them as crucial building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the core principles governing the role of boronic acids in these transformations, with a special focus on the Suzuki-Miyaura coupling. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies, presents quantitative data for reaction optimization, details key experimental protocols, and illustrates the pivotal role of these compounds in the pharmaceutical industry.

The Suzuki-Miyaura Coupling: A Mechanistic Overview